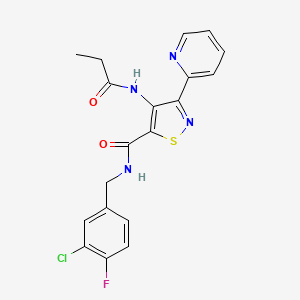
2-(4-Bromo-3-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromo-3-fluorophenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1191063-84-9 . It has a molecular weight of 218.07 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl group, and an ethan-1-amine group attached to the phenyl group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 257.4±25.0 °C and a predicted density of 1.490±0.06 g/cm3 . It also has a predicted pKa of 9.30±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
“2-(4-Bromo-3-fluorophenyl)ethan-1-amine” can be used as a building block in the synthesis of various bioactive compounds . These compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Development of Antiviral Agents
Indole derivatives, which can be synthesized using “2-(4-Bromo-3-fluorophenyl)ethan-1-amine”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-HIV Research
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using “2-(4-Bromo-3-fluorophenyl)ethan-1-amine”, have shown potential as anti-HIV-1 agents .
Anticancer Research
Indole derivatives, which can be synthesized using “2-(4-Bromo-3-fluorophenyl)ethan-1-amine”, have shown potential in anticancer research . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new anticancer drugs .
Development of Antimicrobial Agents
Indole derivatives, which can be synthesized using “2-(4-Bromo-3-fluorophenyl)ethan-1-amine”, have shown potential as antimicrobial agents . These compounds can be used to develop new drugs to treat various bacterial and fungal infections .
Cytotoxicity Studies
“2-(4-Bromo-3-fluorophenyl)ethan-1-amine” can be used in the synthesis of compounds for cytotoxicity studies . These studies are crucial in drug development to determine the potential toxicity of new drug candidates .
Safety And Hazards
The compound is considered hazardous and has the signal word “Danger” associated with it . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPKYSNPCQCJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenyl)ethan-1-amine | |
CAS RN |
1191063-84-9 |
Source


|
| Record name | 2-(4-bromo-3-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)
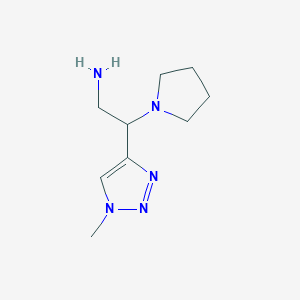
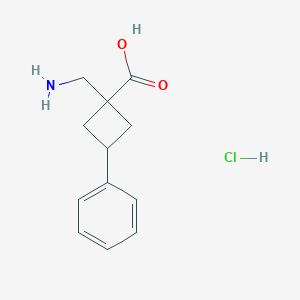
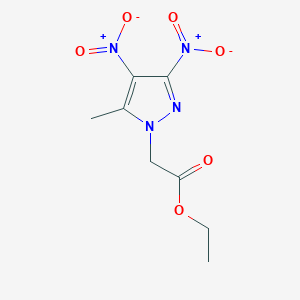
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)


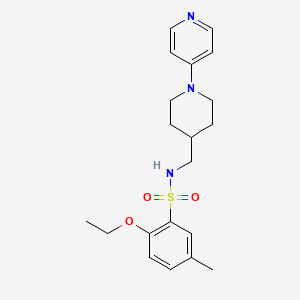
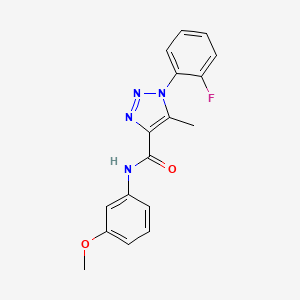
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)

